molecular formula C14H21NO2 B2770957 Ethyl 2-amino-4-methyl-3-phenylpentanoate CAS No. 2112249-47-3

Ethyl 2-amino-4-methyl-3-phenylpentanoate

Cat. No. B2770957
CAS RN: 2112249-47-3
M. Wt: 235.327
InChI Key: VPDWPLJOUPVZDX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-3-phenylpentanoate, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a team of Russian scientists at the Institute of Biomedical Problems. Since then, it has gained popularity as a cognitive enhancer and has been used in scientific research for its potential benefits.

Mechanism of Action

The exact mechanism of action of Ethyl 2-amino-4-methyl-3-phenylpentanoatetam is not fully understood. However, it is believed to act on the cholinergic and glutamatergic systems in the brain. It has been shown to increase the release of acetylcholine and enhance the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, oxygen consumption, and glucose metabolism in the brain. It has also been shown to increase the levels of dopamine, noradrenaline, and serotonin in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

Phenylpiracetam has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied for its potential cognitive-enhancing effects, making it a useful tool for investigating the neural mechanisms underlying learning and memory. However, it is important to note that Ethyl 2-amino-4-methyl-3-phenylpentanoatetam has not been approved for human use and its safety and efficacy have not been fully established.

Future Directions

There are a number of potential future directions for research on Ethyl 2-amino-4-methyl-3-phenylpentanoatetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. It may also be useful in the treatment of stroke and other neurological conditions. Further research is needed to fully understand the mechanisms of action of Ethyl 2-amino-4-methyl-3-phenylpentanoatetam and its potential benefits and risks.

Synthesis Methods

Phenylpiracetam is synthesized by the esterification of 2-oxo-1-pyrrolidine acetamide with 4-methyl-3-phenylbutyric acid. The resulting compound is then treated with ethyl alcohol to form ethyl 2-amino-4-methyl-3-phenylpentanoate. This process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Phenylpiracetam has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

ethyl 2-amino-4-methyl-3-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)13(15)12(10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWPLJOUPVZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methyl-3-phenylpentanoate

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